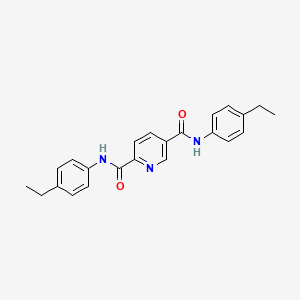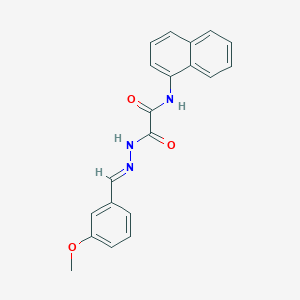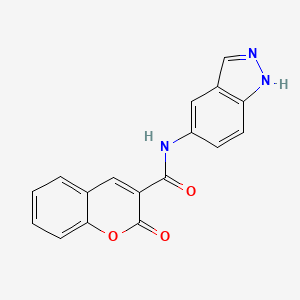![molecular formula C18H19N3O2S B11118263 1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11118263.png)
1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzodiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the reaction of morpholine with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with 1H-1,3-benzodiazole-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mécanisme D'action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. In biological systems, it may interact with cellular targets, disrupting key processes and leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE
- **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-2-ONE
- **1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-3-ONE
Uniqueness
The uniqueness of 1-(MORPHOLIN-4-YL)-2-{2-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H19N3O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-[2-(thiophen-2-ylmethyl)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C18H19N3O2S/c22-18(20-7-9-23-10-8-20)13-21-16-6-2-1-5-15(16)19-17(21)12-14-4-3-11-24-14/h1-6,11H,7-10,12-13H2 |
Clé InChI |
RHNKJUDQKWYQJV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11118193.png)
![N-(2-chloro-4-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118212.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118214.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11118228.png)

![2-(benzylamino)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11118236.png)
![5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11118244.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118252.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11118255.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11118257.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)

![N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11118269.png)
